2-Hydroxy-3-(trifluoromethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)4-2-1-3-5(6(4)12)8(13)14/h1-3,12-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKFKKGOOLKAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674665 | |
| Record name | [2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-17-2 | |
| Record name | B-[2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid typically involves the reaction of this compound with boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include mild temperatures and the presence of a base, such as potassium carbonate, to facilitate the coupling process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Hydroxy-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it forms carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Synthetic Applications
1.1 Suzuki Coupling Reactions
One of the primary applications of 2-hydroxy-3-(trifluoromethyl)phenylboronic acid is in Suzuki coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a powerful tool for synthesizing complex organic molecules. Specifically, this compound can be used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives , which are valuable in developing various pharmaceuticals and agrochemicals .
1.2 Synthesis of Bioactive Compounds
The compound has been employed in the synthesis of bioactive molecules. For instance, it is utilized to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine , which has been studied as a potential antagonist of corticotropin-releasing hormone (CRH). This application highlights its relevance in drug discovery and development .
Material Science Applications
2.1 Polymer Chemistry
In material science, this compound can act as a reactive monomer in the preparation of polymers with specific properties. Its trifluoromethyl group contributes to enhancing the thermal and chemical stability of the resulting materials, making them suitable for high-performance applications .
2.2 Functionalization of Surfaces
The compound can also be used for functionalizing surfaces in sensor technology and catalysis. By modifying surfaces with boronic acids, researchers can create materials with tailored properties for specific interactions, such as sensing biomolecules or enhancing catalytic activity .
Case Study 1: Pharmaceutical Development
In a study published in the Canadian Journal of Chemistry, researchers demonstrated the utility of this compound in synthesizing complex heterocycles relevant to drug development. The study emphasized its role in creating compounds that exhibit biological activity against specific targets .
Case Study 2: Advanced Material Synthesis
Research published in Tetrahedron explored the use of this boronic acid derivative in synthesizing new polymeric materials with enhanced properties for electronic applications. The study found that incorporating this compound into polymer matrices significantly improved their electrical conductivity and thermal stability .
Safety and Handling Considerations
When handling this compound, standard safety precautions should be observed due to its potential irritant properties. Personal protective equipment such as gloves and eye protection is recommended during its use.
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, forming a palladium-boron complex that facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .
Comparison with Similar Compounds
Structural and Electronic Properties
Trifluoromethyl-Substituted Phenylboronic Acids
- 3-(Trifluoromethyl)phenylboronic acid (CAS: 1423-26-3): Lacks the hydroxy group, leading to reduced hydrogen-bonding capacity. The -CF₃ group exerts a strong electron-withdrawing effect, enhancing acidity (pKa ~8.5) and reactivity in cross-coupling reactions .
- 2,4-Bis(trifluoromethyl)phenylboronic acid : Contains two -CF₃ groups, increasing steric hindrance and further lowering pKa. Its dihedral angle between the phenyl and BO₂ planes is 6.7–14.6° (para-substitution), compared to 55.9° for ortho-substituted analogs .
| Compound | Substituents | Dihedral Angle (°) | pKa |
|---|---|---|---|
| 2-Hydroxy-3-(CF₃)phenylBA | -OH (C2), -CF₃ (C3) | Not reported | ~7.8* |
| 3-(CF₃)phenylBA | -CF₃ (C3) | 33.0 (meta) | 8.5 |
| 2,4-Bis(CF₃)phenylBA | -CF₃ (C2, C4) | 6.7–14.6 (para) | 7.2 |
| 2-Fluoro-3-(CF₃)phenylBA | -F (C2), -CF₃ (C3) | Not reported | ~8.0 |
*Estimated based on fluorine’s electron-withdrawing effects and hydroxy group’s resonance .
Hydroxy-Substituted Analogs
- 2-Hydroxy-3-methylphenylboronic acid : Replacing -CF₃ with -CH₃ reduces electron withdrawal, resulting in higher pKa (~9.2) and lower cross-coupling efficiency .
Reactivity in Cross-Coupling Reactions
The hydroxy group in 2-Hydroxy-3-(CF₃)phenylboronic acid enhances solubility in polar solvents (e.g., THF/water mixtures), facilitating Suzuki reactions. However, steric hindrance from -CF₃ may reduce coupling yields compared to less hindered analogs like 4-(trifluoromethyl)phenylboronic acid (para-substituted) . For example:
- Pd-catalyzed coupling with 2-bromothiophene : Yield = 78% for 2-Hydroxy-3-(CF₃)phenylBA vs. 85% for 4-(CF₃)phenylBA .
Thermal and Physical Stability
Thermogravimetric analysis (TGA) reveals that 2-Hydroxy-3-(CF₃)phenylboronic acid decomposes at ~220°C , slightly lower than 2,6-bis(CF₃)phenylboronic acid (~250°C), likely due to the destabilizing effect of the hydroxy group .
Commercial Availability and Cost
Biological Activity
2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, properties, and biological activity, particularly focusing on its antimicrobial effects and mechanisms of action.
Chemical Structure and Properties
This compound features a boronic acid group that is known for its ability to form reversible covalent bonds with diols. The presence of the trifluoromethyl group enhances its lipophilicity and acidity, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H6BF3O2 |
| Molecular Weight | 197.93 g/mol |
| pKa | 5.67 ± 0.01 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity against various microorganisms. The compound has been tested against both bacterial and fungal strains, showing promising results.
In Vitro Studies
- Antibacterial Activity :
- Antifungal Activity :
The antimicrobial mechanism of this compound appears to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to the mechanism observed in benzoxaborole antifungal agents like AN2690. Docking studies suggest that the compound can bind effectively to the active site of LeuRS in microorganisms, potentially disrupting protein synthesis .
Study 1: Antimicrobial Efficacy
A study conducted by researchers investigated the antimicrobial properties of various phenylboronic acids, including this compound. The results indicated that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with a notable MIC value against Bacillus cereus being lower than that of AN2690 .
Study 2: Structure-Activity Relationship
Another study explored the structure-activity relationship (SAR) of boronic acids, emphasizing how modifications like the trifluoromethyl group can enhance biological activity. It was found that compounds with electron-withdrawing groups exhibited increased acidity and binding affinity for diols, which is crucial for their antimicrobial action .
Q & A
Basic: What are the recommended synthetic routes for 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid, and how can impurities be minimized?
Methodological Answer:
The synthesis typically involves cross-coupling reactions starting from halogenated precursors. For example, brominated trifluoromethylphenol derivatives can undergo Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) in anhydrous THF at 80–90°C . Key steps include:
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted boronating agents.
- Impurity Control: Monitor protodeboronation byproducts via HPLC-MS. Adjust reaction pH to neutral (pH 7–8) to suppress hydrolysis of the boronic acid group .
Basic: How can the hydrolytic stability of this compound be assessed experimentally?
Methodological Answer:
Stability is evaluated under varying pH and temperature conditions:
- Protocol: Prepare aqueous solutions (pH 2–12) and incubate at 25°C and 40°C. Monitor degradation kinetics via <sup>11</sup>B NMR or UV-Vis spectroscopy.
- Key Findings: Trifluoromethyl groups enhance stability in acidic conditions (pH 3–6) but accelerate hydrolysis in alkaline media (pH >10) due to increased electron-withdrawing effects . Store solutions at 0–4°C in buffered (pH 6.5) aqueous-organic mixtures (e.g., 30% MeOH) to minimize decomposition .
Advanced: How does the trifluoromethyl group influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The CF₃ group impacts both electronic and steric properties:
- Electronic Effects: CF₃ is strongly electron-withdrawing, reducing electron density at the boron center, which slows transmetalation but enhances selectivity for electron-deficient aryl halides.
- Steric Effects: The ortho-hydroxy and meta-CF₃ groups create steric hindrance, requiring bulky ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning.
- Optimization: Use Pd(OAc)₂ with XPhos (2 mol%) in THF/H₂O (4:1) at 60°C for coupling with bromoarenes. Yields improve with slow addition of the base (e.g., K₂CO₃) to mitigate protodeboronation .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts:
- Frontier Molecular Orbitals (FMOs): The HOMO localizes on the boronic acid group, while the LUMO resides on the CF₃-substituted ring, explaining its electrophilic behavior.
- Acidity Constants (pKa): Calculated pKa values (~8.2 for boronic acid dissociation) align with experimental potentiometric data, aiding in solvent selection for reactions .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvation in DMSO or water, critical for designing aqueous-phase reactions .
Advanced: How can contradictory data on this compound’s catalytic activity in amidation reactions be resolved?
Methodological Answer:
Discrepancies arise from solvent polarity and substrate compatibility:
- Case Study: In amidation of carboxylic acids with amines, catalytic activity varies with solvent dielectric (e.g., higher yields in DMF vs. THF).
- Troubleshooting:
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>19</sup>F NMR: Confirm substitution patterns (e.g., CF₃ at δ −62 ppm in <sup>19</sup>F NMR; hydroxy proton at δ 9.8–10.2 ppm in DMSO-d₆).
- IR Spectroscopy: B-O stretching at ~1340 cm⁻¹ and O-H bending at ~1440 cm⁻¹ verify boronic acid structure.
- X-ray Crystallography: Resolves steric effects; the dihedral angle between the boronic acid and CF₃ groups is typically 15–25° .
Advanced: How does the ortho-hydroxy group affect this compound’s binding to biomolecules (e.g., lectins or enzymes)?
Methodological Answer:
The hydroxy group enables reversible ester formation with diols (e.g., saccharides), making it useful in:
- Biosensing: Design fluorescent probes by conjugating to anthracene derivatives; binding constants (Kd) are quantified via fluorescence quenching.
- Enzyme Inhibition: In serine proteases, the boronic acid acts as a transition-state analog. Kinetic assays (IC₅₀ ~ 1–10 µM) show enhanced inhibition compared to non-hydroxylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
